2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
Description
The compound 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid features a thiazole core substituted at position 2 with a thioether-linked 4-fluorophenyl-2-oxoethyl group and at position 4 with an acetic acid moiety. This structure combines a heterocyclic thiazole ring, known for its bioisosteric properties, with a fluorinated aromatic system and a carboxylic acid group.
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-3-1-8(2-4-9)11(16)7-20-13-15-10(6-19-13)5-12(17)18/h1-4,6H,5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMNHHPEIBUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . The resulting intermediate is then subjected to further reactions to introduce the oxoethyl and thio groups, ultimately yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A thiazole ring that contributes to its biological activity.
- A fluorophenyl group , which enhances lipophilicity and may influence pharmacokinetics.
- An acetic acid moiety , which can impact solubility and interaction with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing thiazole rings, including this one, exhibit significant anticancer properties. For instance, derivatives of thiazole have shown selective cytotoxicity against various cancer cell lines, such as NIH/3T3 and A549 cells, with notable IC50 values indicating effectiveness in inhibiting cell growth .
- The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticancer efficacy. In particular, the presence of substituents like fluorine can improve the selectivity and potency of these compounds against specific cancer types .
-
Antibacterial Properties :
- The compound has potential applications in combating bacterial infections. Studies have demonstrated that thiazole derivatives can exhibit antibacterial activity against a range of pathogens, including those resistant to conventional antibiotics. For example, certain thiazole-based compounds have been reported to outperform standard treatments like amphotericin B against Staphylococcus epidermidis .
-
Carbonic Anhydrase Inhibition :
- Recent research highlights the role of thiazole-containing compounds as inhibitors of carbonic anhydrases, enzymes that are important therapeutic targets in various diseases, including glaucoma and obesity. The unique structural features of 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid may enhance its binding affinity to these enzymes .
Synthesis Pathways
The synthesis of 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through cyclization reactions involving thioketones and α-bromo acids.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Coupling reactions to attach the acetic acid moiety.
Case Studies
- Thiazole-Based Anticancer Agents :
- Antibacterial Activity Assessment :
Mechanism of Action
The mechanism of action of 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and fluorophenyl group can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic Acid ()
- Structure : Direct 2-fluorophenyl substitution on the thiazole ring.
- Molecular Formula: C₁₁H₈FNO₂S.
- Key Differences : The fluorine is in the ortho position of the phenyl ring, creating steric hindrance and altering electronic effects compared to the para position in the target compound. This reduces dipole symmetry and may impact binding affinity.
2-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic Acid ()
- Structure: Trifluoromethylphenyl group attached via an amino linker.
- Molecular Formula : C₁₂H₉F₃N₂O₂S.
- The amino linker introduces hydrogen-bonding capability, unlike the thioether in the target compound.
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid ()
- Structure : Trifluoromethyl group directly on the thiazole ring.
- Molecular Formula: C₆H₄F₃NO₂S.
- Key Differences : The absence of a phenyl ring reduces aromatic interactions, while the trifluoromethyl group increases electronegativity. This compound is smaller and more polar than the target.
Variations in Linkage and Functional Groups
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid ()
- Structure: Amino linker between thiazole and 2-fluorophenyl.
- Molecular Formula : C₁₁H₉FN₂O₂S.
- This affects pharmacokinetic properties like absorption and metabolism.
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid ()
- Structure: 4-Chlorobenzoyl amino group on the thiazole.
- Molecular Formula : C₁₂H₉ClN₂O₃S.
Positional Isomerism and Core Modifications
4-[4-(4-Substitutedphenyl)thiazol-2-yl]phenylacetic Acid Derivatives ()
- Structure : Phenylacetic acid linked to a substituted thiazole.
- Example : Compound 2d (R1=Cl, R2=Ph) has a molecular formula of C₂₃H₁₇ClN₂O₂S.
- Key Differences : The phenylacetic acid group extends conjugation and may enhance binding to larger enzymatic pockets. Substituents like chlorine or phenyl groups on the thiazole alter electronic and steric profiles.
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid ()
- Structure : Methyl-substituted thiazole linked to a phenylacetic acid.
- Molecular Formula: C₁₂H₁₁NO₂S.
- Key Differences : The methyl group on the thiazole increases electron density, while the phenylacetic acid moiety introduces a second aromatic ring. This compound is more lipophilic than the target.
Structural and Functional Comparison Table
Biological Activity
2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is , with a molecular weight of 243.25 g/mol. The compound features a thiazole ring, which is often associated with various pharmacological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. The presence of the thiazole ring in compounds has been linked to significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values ranging from 1.61 to 1.98 µg/mL against specific tumor cell lines, indicating strong antiproliferative activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance activity, particularly when electron-donating groups are present .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Various studies have reported that thiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-releasing groups on the benzylidene portion has been identified as crucial for enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus epidermidis | Comparable to norfloxacin |
| Compound B | E. coli | Significant inhibition |
The mechanism underlying the biological activities of thiazole derivatives often involves interaction with cellular targets such as proteins involved in apoptosis and cell proliferation. Molecular dynamics simulations indicate that these compounds primarily interact through hydrophobic contacts, which facilitate their binding to target proteins .
Case Studies
A notable study involved the synthesis and evaluation of various thiazole derivatives, including those similar to 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid. These compounds were tested against multiple cancer cell lines, revealing that modifications to the thiazole structure significantly impacted their cytotoxicity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
